molecular formula C8H13NO2 B12531723 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- CAS No. 766484-93-9

2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)-

Cat. No.: B12531723
CAS No.: 766484-93-9
M. Wt: 155.19 g/mol
InChI Key: BIBGVGIOFORFKW-ZETCQYMHSA-N
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Description

2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- is a chiral compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring. This specific compound has a unique structure due to the presence of a carboxylic acid group and an isopropyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows the synthesis of N-substituted pyrroles under mild reaction conditions .

Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring. This procedure is highly tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted pyrroles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include various N-substituted pyrroles, dihydropyrrole derivatives, and oxidized pyrrole compounds.

Scientific Research Applications

2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrrole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its chiral properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. Its chiral nature allows it to selectively bind to certain targets, enhancing its efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrrole-2-carboxylic acid: Lacks the isopropyl group, making it less hydrophobic.

    3,4-Dihydro-2H-pyrrole: Lacks the carboxylic acid group, affecting its reactivity.

    N-Substituted pyrroles: Differ in the substituents attached to the nitrogen atom.

Uniqueness

2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- is unique due to its specific combination of functional groups and chiral nature

Properties

CAS No.

766484-93-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2S)-5-propan-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h5,7H,3-4H2,1-2H3,(H,10,11)/t7-/m0/s1

InChI Key

BIBGVGIOFORFKW-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C1=N[C@@H](CC1)C(=O)O

Canonical SMILES

CC(C)C1=NC(CC1)C(=O)O

Origin of Product

United States

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